molecular formula C13H14N2OS B4851210 2-amino-N-(2-phenylethyl)thiophene-3-carboxamide CAS No. 667436-11-5

2-amino-N-(2-phenylethyl)thiophene-3-carboxamide

Cat. No.: B4851210
CAS No.: 667436-11-5
M. Wt: 246.33 g/mol
InChI Key: QEFGHXMAGADYBL-UHFFFAOYSA-N
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Description

2-amino-N-(2-phenylethyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . This particular compound has garnered interest due to its potential therapeutic properties and its role in various scientific research fields.

Preparation Methods

The synthesis of thiophene derivatives, including 2-amino-N-(2-phenylethyl)thiophene-3-carboxamide, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

2-amino-N-(2-phenylethyl)thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include modified thiophene derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 2-amino-N-(2-phenylethyl)thiophene-3-carboxamide involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its therapeutic effects . For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-inflammatory and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-amino-N-(2-phenylethyl)thiophene-3-carboxamide can be compared with other thiophene derivatives such as Tipepidine, Tiquizium Bromides, and Dorzolamide . These compounds share a similar thiophene nucleus but differ in their functional groups and specific applications. For example, Tipepidine is used as an antitussive, while Dorzolamide is used as an ocular hypotensive agent . The uniqueness of this compound lies in its specific functional groups and its potential for a wide range of therapeutic applications.

Properties

IUPAC Name

2-amino-N-(2-phenylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c14-12-11(7-9-17-12)13(16)15-8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFGHXMAGADYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(SC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501235508
Record name 2-Amino-N-(2-phenylethyl)-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667436-11-5
Record name 2-Amino-N-(2-phenylethyl)-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667436-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(2-phenylethyl)-3-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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